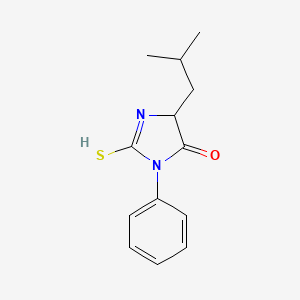
4-(2-methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one is a synthetic organic compound characterized by its unique imidazole ring structure substituted with a phenyl group, a sulfanyl group, and a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and sulfanyl groups. The 2-methylpropyl group is then added through alkylation reactions. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Sulfanyl Group Addition: The sulfanyl group is typically added using thiol reagents under basic conditions.
Alkylation: The final step involves the alkylation of the imidazole ring with 2-methylpropyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Continuous flow reactors may be employed to ensure consistent production and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the imidazole ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole or phenyl derivatives.
Applications De Recherche Scientifique
4-(2-Methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-(2-methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The imidazole ring can coordinate with metal ions, affecting its pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazole: Lacks the ketone group, which may alter its reactivity and biological activity.
1-Phenyl-2-sulfanyl-4H-imidazol-5-one: Lacks the 2-methylpropyl group, potentially affecting its solubility and pharmacokinetics.
4-(2-Methylpropyl)-1-phenyl-4H-imidazol-5-one: Lacks the sulfanyl group, which may reduce its redox activity.
Uniqueness
4-(2-Methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfanyl and 2-methylpropyl groups distinguishes it from other imidazole derivatives, potentially enhancing its utility in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
4-(2-methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVWVPAXPVSWER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=N1)S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1C(=O)N(C(=N1)S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













